Propoxate, (R)-

Description

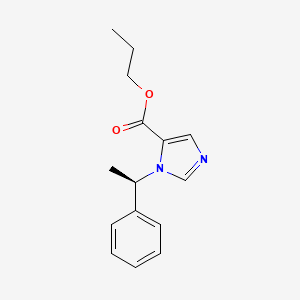

Propoxate (R)-, chemically designated as (R)-1-(1-phenylethyl)-5-(propoxycarbonyl)imidazole hydrochloride, is a potent anesthetic agent primarily used in cold-blooded vertebrates such as fish and amphibians. Its proposed generic name, Propoxate (R7464), reflects its position within a novel series of 1-substituted imidazole-5-carboxylates, which includes Etomidate (R7405) as a prototype .

Properties

CAS No. |

61045-93-0 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

propyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3/t12-/m1/s1 |

InChI Key |

LKGPZAQFNYKISK-GFCCVEGCSA-N |

Isomeric SMILES |

CCCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2 |

Canonical SMILES |

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propoxate, ®-, typically involves the reaction of 1-phenyl-ethylamine with propoxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of Propoxate, ®-, involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propoxate, ®-, undergoes various chemical reactions, including:

Oxidation: Propoxate, ®-, can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert Propoxate, ®-, into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Propoxate, ®-, has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on neurotransmitter receptors.

Medicine: Investigated as a potential anesthetic agent for use in various medical procedures.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

Propoxate, ®-, exerts its anesthetic effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A (GABAA) receptor. This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to sedation and anesthesia. The compound is rapidly metabolized by hepatic esterases into an inactive carboxylic acid .

Comparison with Similar Compounds

Key Properties:

- Chemical Structure : Imidazole derivative with a propoxycarbonyl group and phenylethyl substitution (CAS 7036-58-0) .

- Physical Properties : Density of 1.1 g/cm³, boiling point of 403.8°C, and high solubility in both freshwater and saltwater, facilitating its use in aquatic environments .

- Safety Profile: Classified as a controlled substance under non-medicinal narcotics regulations due to its potency .

- Mechanism : Acts as a rapid, short-acting sedative, inducing anesthesia at concentrations as low as 0.5–10 ppm .

Comparison with Similar Compounds

Propoxate (R)- is compared to three widely used anesthetics: Tricaine (MS222) , Etomidate , and Ketamine Hydrochloride . Key differences in potency, safety, and applications are summarized below.

Table 1: Comparative Analysis of Propoxate (R)- and Similar Anesthetics

Propoxate vs. Tricaine (MS222)

Propoxate vs. Etomidate

Propoxate vs. Ketamine Hydrochloride

- Solubility : Ketamine’s solubility (200 g/L) surpasses Propoxate’s, but its higher effective doses (50–150 mg/L) limit its use in aquatic settings .

- Scope : Ketamine is versatile in veterinary medicine, whereas Propoxate is specialized for aquatic species .

Research Findings and Controversies

- Potency Discrepancy: One study reports Propoxate as 100× more potent than MS222 , while another cites a 10× potency over TMS (possibly a tricaine variant) . This discrepancy may arise from differences in experimental models or compound formulations.

- Environmental Stability : Propoxate’s high solubility reduces environmental persistence compared to lipophilic agents like MS222 .

Q & A

Q. What are the methodological best practices for synthesizing (R)-Propoxate with high enantiomeric purity?

To optimize enantiomeric purity, researchers should employ asymmetric synthesis techniques such as chiral catalysis or kinetic resolution. Key variables include catalyst selection (e.g., BINAP-metal complexes), solvent polarity, and temperature control during reaction quenching. Characterization via chiral HPLC or polarimetry is critical to verify enantiomeric excess (ee) ≥98% . Experimental design should follow the PICOT framework: P (target molecule), I (synthesis method), C (alternative catalysts), O (ee percentage), and T (reaction time) .

Q. How can spectroscopic techniques validate the stereochemical configuration of (R)-Propoxate?

Nuclear Magnetic Resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) and vibrational circular dichroism (VCD) are recommended. Comparative analysis against the (S)-enantiomer’s spectra helps identify stereospecific peaks. For computational validation, density functional theory (DFT) simulations can predict vibrational frequencies and NMR chemical shifts, aligning with experimental data .

Q. What experimental precautions are necessary given (R)-Propoxate’s physicochemical properties (e.g., high boiling point, low vapor pressure)?

Due to its high boiling point (403.8°C), reflux systems should use high-temperature solvents like DMSO or DMF. Low vapor pressure (9.91E-07 mmHg at 25°C) minimizes inhalation risks, but inert gas purging (N₂/Ar) is advised during synthesis to prevent oxidation. Storage conditions must prioritize desiccation to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between (R)- and (S)-Propoxate enantiomers?

Systematic replication studies with standardized protocols are essential. Variables to control include cell line viability assays (e.g., IC₅₀ comparisons), solvent consistency (e.g., DMSO concentration), and pharmacokinetic profiling (e.g., plasma protein binding assays). Meta-analyses of existing data should address biases via funnel plots or sensitivity analyses .

Q. What hybrid methodologies are suitable for elucidating (R)-Propoxate’s metabolic pathways?

Combine in vitro hepatocyte incubation with LC-MS/MS for metabolite identification and in silico tools like molecular docking (AutoDock Vina) to predict enzyme interactions (e.g., cytochrome P450 isoforms). Isotopic labeling (¹⁴C at the propionyl group) can track metabolic fate in murine models .

Q. How can computational models improve the prediction of (R)-Propoxate’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) parameterized with in vitro permeability (Caco-2 assays) and plasma stability data. Validate predictions against in vivo rodent studies, focusing on absorption-distribution disparities caused by enantiomer-specific protein binding .

Q. What strategies mitigate batch-to-batch variability in (R)-Propoxate synthesis for preclinical studies?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like ee, particle size, and residual solvents. Use design-of-experiments (DoE) software (e.g., MODDE) to optimize factors such as stirring rate, catalyst loading, and cooling gradients .

Methodological Frameworks

-

PICOT Adaptation for Chemical Research :

- Population : Target molecule (e.g., (R)-Propoxate).

- Intervention : Synthesis/analysis method (e.g., chiral chromatography).

- Comparison : Alternative techniques (e.g., SFC vs. HPLC).

- Outcome : Metrics (e.g., yield, purity, bioactivity).

- Time : Reaction/analysis duration .

-

Data Integrity : Maintain raw datasets (spectra, chromatograms) in FAIR-compliant repositories. Use version-control software (e.g., Git) for computational workflows .

-

Theoretical Alignment : Anchor hypotheses to existing enantiomer-activity relationships (e.g., Pfeiffer’s Rule) while identifying gaps in stereochemical pharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.